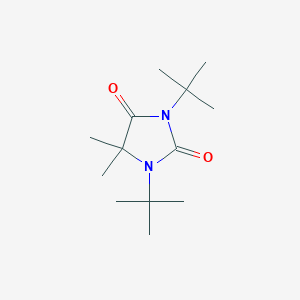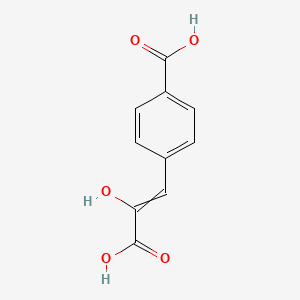
4,4'-Methylenebis(2-tert-butyl-5-ethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) is an organic compound with a complex molecular structure consisting of two 2-tert-butyl-5-ethylphenol units connected by a methylene bridge. This compound is typically found in the form of a white crystalline powder and is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Métodos De Preparación
The synthesis of 4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) involves the reaction of 2-tert-butyl-5-ethylphenol with formaldehyde under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism where the methylene bridge is formed, linking the two phenol units. Industrial production methods often involve optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. .
Aplicaciones Científicas De Investigación
4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential antioxidant properties in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic effects due to its antioxidant activity.
Industry: It is used as a stabilizer in the production of plastics and rubber to enhance their durability and longevity
Mecanismo De Acción
The mechanism by which 4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) exerts its effects is primarily through its antioxidant activity. The phenolic groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity is facilitated by the stabilization of the resulting phenoxyl radicals through resonance and steric hindrance provided by the tert-butyl and ethyl groups .
Comparación Con Compuestos Similares
4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) can be compared with other similar compounds such as:
4,4’-Methylenebis(2-tert-butyl-5-methylphenol): This compound has a similar structure but with methyl groups instead of ethyl groups, affecting its solubility and reactivity.
2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): This compound has a similar antioxidant activity but differs in the position of the tert-butyl and ethyl groups, influencing its steric and electronic properties
Propiedades
Número CAS |
138556-10-2 |
|---|---|
Fórmula molecular |
C25H36O2 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
2-tert-butyl-4-[(5-tert-butyl-2-ethyl-4-hydroxyphenyl)methyl]-5-ethylphenol |
InChI |
InChI=1S/C25H36O2/c1-9-16-14-22(26)20(24(3,4)5)12-18(16)11-19-13-21(25(6,7)8)23(27)15-17(19)10-2/h12-15,26-27H,9-11H2,1-8H3 |
Clave InChI |
JAKSDTCBRJXDHR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1CC2=CC(=C(C=C2CC)O)C(C)(C)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)



![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)


![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)


![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)

